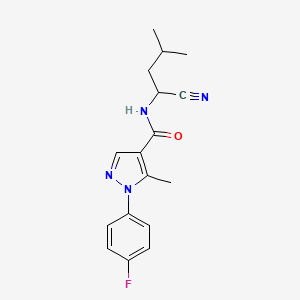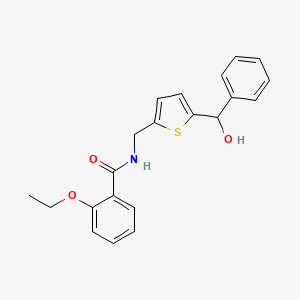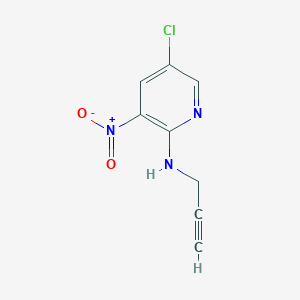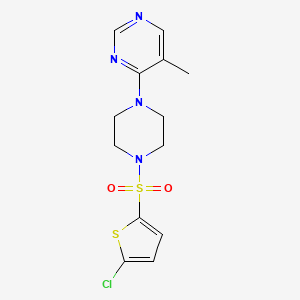
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used as a research chemical in scientific studies.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found in the central nervous system and are involved in the regulation of various physiological processes such as pain perception, appetite, and mood. N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several advantages as a research chemical. It is highly potent and selective for the cannabinoid receptors, allowing for precise manipulation of the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several limitations as a research chemical. It is highly lipophilic, making it difficult to dissolve in aqueous solutions. Additionally, its effects on the endocannabinoid system may be different from those of natural cannabinoids, limiting its relevance to some research questions.
Orientations Futures
There are several future directions for research on N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is the potential therapeutic applications of N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide in the treatment of various medical conditions. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Additionally, there is a need for further research on the long-term effects of N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide on the endocannabinoid system and overall health.
Méthodes De Synthèse
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluoro-1-naphthylamine with 3-methylbut-2-enal to form an intermediate compound. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to produce N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been widely used as a research chemical in scientific studies to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various medical conditions such as multiple sclerosis, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)8-14(9-19)21-17(23)16-10-20-22(12(16)3)15-6-4-13(18)5-7-15/h4-7,10-11,14H,8H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAUUVAIEOJJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC(CC(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)





![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)